molecular formula C46H54N6O8S2 B001145 Quetiapine Fumarate CAS No. 111974-72-2

Quetiapine Fumarate

Cat. No.: B001145
CAS No.: 111974-72-2
M. Wt: 883.1 g/mol
InChI Key: ZTHJULTYCAQOIJ-KSBRXOFISA-N
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Mechanism of Action

Target of Action

Quetiapine fumarate, also known as Seroquel, is an atypical antipsychotic that primarily targets several receptors in the brain. Its primary targets include serotonin 2A receptors (HTR2A) and dopamine D2 receptors (DRD2) . These receptors play crucial roles in regulating mood, behavior, and cognition .

Mode of Action

Quetiapine acts as an antagonist at its primary targets, blocking the activity of these receptors . It has a moderate affinity for HTR2A and a lower affinity for DRD2 . This blockade of DRD2 in the mesocortical and mesolimbic pathways is proposed as the interaction responsible for the treatment of schizophrenia, where increased dopamine levels are responsible for negative and positive symptoms, respectively . Quetiapine’s antidepressant activity is related to 5-HT2 and α2 receptor antagonism, as well as noradrenaline transporter blockage by norquetiapine .

Biochemical Pathways

Quetiapine’s action on the HTR2A and DRD2 receptors affects several biochemical pathways. The blockade of DRD2 in the mesocortical and mesolimbic pathways is proposed as the interaction responsible for the treatment of schizophrenia . The antagonism of the 5-HT2 and α2 receptors and the blockage of the noradrenaline transporter by norquetiapine contribute to quetiapine’s antidepressant activity .

Pharmacokinetics

Quetiapine is well-absorbed from the gastrointestinal tract, with a bioavailability of 100% . It is extensively metabolized in the liver via the CYP3A4 enzyme . The elimination half-life of the parent compound is about 7 hours , and its active metabolite, norquetiapine, has a half-life of 9 to 12 hours . About 73% of the dose is excreted as metabolites in the urine, and 21% is excreted in the feces .

Result of Action

The molecular and cellular effects of quetiapine’s action are complex and multifaceted. At low doses, quetiapine has hypnotic and sedative effects attributable to histamine 1-receptor blockade. At midrange doses, mood effects are secondary to both dopaminergic (D2 receptor) and serotonergic (5HT2A receptor) blockade. At higher doses, for the purposes of true antipsychotic activity, clinical effects are mediated through serotonergic, muscarinic, alpha adrenergic, and histaminergic receptor blockade .

Action Environment

Environmental factors can influence the action, efficacy, and stability of quetiapine. For instance, the metabolism of quetiapine is mediated by the cytochrome P450 system, and CYP3A4 and CYP2D6 are the predominant enzymes involved in drug transformation . Therefore, factors that affect the activity of these enzymes, such as genetic polymorphisms or the presence of other drugs that inhibit or induce these enzymes, can influence the pharmacokinetics and pharmacodynamics of quetiapine .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

CAS No.

111974-72-2

Molecular Formula

C46H54N6O8S2

Molecular Weight

883.1 g/mol

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(Z)-but-2-enedioic acid

InChI

InChI=1S/2C21H25N3O2S.C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;;2-1-

InChI Key

ZTHJULTYCAQOIJ-KSBRXOFISA-N

SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O

Appearance

Powder

boiling_point

556.5±60.0

Color/Form

Solid

flash_point

9.7 °C (49.5 °F) - closed cup

melting_point

174-176

Key on ui other cas no.

111974-72-2

physical_description

Solid

Pictograms

Irritant; Health Hazard; Environmental Hazard

solubility

49.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2-(2-(4-dibenzo(b,f)(1,4)thiazepine-11-yl-1-piperazinyl)ethoxy)ethanol
Ethanol, 2-(2-(4-dibenzo(b,f)(1,4)thiazepin-11-yl-1-piperazinyl)ethoxy)-, (E)-2-butenedioate (2:1) (salt)
ICI 204,636
ICI 204636
ICI-204636
ICI204636
quetiapine
quetiapine fumarate
Seroquel

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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